1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trans-4-(3,5-difluorophenyl) substituent, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid functionality is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating reagent.
Industrial Production Methods
Industrial production of Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Boc-(+/-)-trans-4-(3,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid
- Boc-(+/-)-trans-4-(3,5-dimethyl-phenyl)-pyrrolidine-3-carboxylic acid
- Boc-(+/-)-trans-4-(3,5-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid
Uniqueness
Boc-(+/-)-trans-4-(3,5-difloro-phenyl)-pyrrolidine-3-carboxylic acid is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19F2NO4 |
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Molecular Weight |
327.32 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-12(13(8-19)14(20)21)9-4-10(17)6-11(18)5-9/h4-6,12-13H,7-8H2,1-3H3,(H,20,21) |
InChI Key |
CUWBJJWZOWXYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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